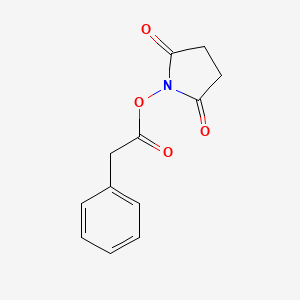

(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate

Description

The exact mass of the compound 2,5-Dioxopyrrolidin-1-YL 2-phenylacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c14-10-6-7-11(15)13(10)17-12(16)8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAVHCUOCBTTDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80537405 | |

| Record name | 1-[(Phenylacetyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23776-85-4 | |

| Record name | 1-[(Phenylacetyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dioxopyrrolidin-1-yl 2-phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate: Properties, Synthesis, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate. This compound, also known as N-succinimidyl phenylacetate, is a valuable reagent in bioconjugation and drug development due to its amine-reactive N-hydroxysuccinimide (NHS) ester functional group.

Core Chemical Properties

(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate is a white solid at room temperature.[1] Its core chemical and physical properties are summarized in the table below. While some data are based on computational predictions, they provide valuable insights into the compound's characteristics.

| Property | Value | Source |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate | [2] |

| Synonyms | N-Succinimidyl phenylacetate, Phenylacetic acid N-hydroxysuccinimide ester | [2] |

| CAS Number | 23776-85-4 | [2] |

| Molecular Formula | C₁₂H₁₁NO₄ | [2][3] |

| Molecular Weight | 233.22 g/mol | [2][3] |

| Appearance | White solid, sometimes described as crystals or viscous yellow oil | [1][4] |

| Melting Point | 198.3–199.7 °C (for the related 2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetic acid) | [1] |

| Boiling Point | Data not available | |

| Solubility | Soluble in organic solvents like DMF and DMSO | |

| Monoisotopic Mass | 233.0688 u | [5] |

| Predicted XlogP | 0.8 | [5] |

| Stability | Should be stored in a cool, dry place. Susceptible to hydrolysis. |

Spectroscopic Data

-

¹H NMR: Protons on the phenyl ring are expected in the aromatic region (δ 7.2-7.5 ppm). The methylene protons of the phenylacetate group would likely appear as a singlet around δ 3.6-4.0 ppm. The succinimide protons would present as a singlet at approximately δ 2.8 ppm.

-

¹³C NMR: The carbonyl carbons of the ester and the succinimide would be the most downfield signals. Aromatic carbons would appear in the δ 120-140 ppm range. The methylene carbon of the phenylacetate and the succinimide carbons would be found further upfield.

-

Mass Spectrometry: The expected molecular ion peak [M]+ would be at m/z 233. Fragmentation would likely involve the loss of the N-hydroxysuccinimide group.

Experimental Protocols

Synthesis of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate

A general and effective method for the synthesis of N-hydroxysuccinimide esters involves the coupling of a carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).[4]

Materials:

-

Phenylacetic acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous tetrahydrofuran (THF) or ethyl acetate

-

Dichloromethane

-

Hexane

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

Procedure:

-

In a round-bottom flask, dissolve phenylacetic acid (1 equivalent) and N-hydroxysuccinimide (1.05 equivalents) in anhydrous THF or ethyl acetate.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.05 equivalents) in the same anhydrous solvent to the reaction mixture, ensuring the temperature does not exceed 5 °C.

-

Continue stirring at 0-5 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 8 hours.

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain a crude oil.

-

Triturate the oil with hexane to remove any residual DCC and decant the hexane.

-

Dissolve the resulting oil in dichloromethane and cool to 5-8 °C for 24 hours to precipitate any remaining DCU.

-

Filter the solution and wash the organic layer with a 5% NaHCO₃ solution to remove any unreacted acid.

-

Dry the organic layer over anhydrous MgSO₄ or CaCl₂, filter, and evaporate the solvent to yield the final product, which may be a crystalline solid or a viscous oil.[4]

Caption: Synthesis workflow for (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate.

Chemical Reactivity and Mechanism

The utility of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate lies in the reactivity of the N-hydroxysuccinimide ester. This group is an excellent leaving group, facilitating the acylation of primary and secondary amines to form stable amide bonds.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the N-hydroxysuccinimide anion as the leaving group and forming the stable amide bond.

A competing reaction is the hydrolysis of the NHS ester in the presence of water, which regenerates the original carboxylic acid (phenylacetic acid) and NHS. This hydrolysis is more pronounced at higher pH values. Therefore, bioconjugation reactions are typically carried out in buffers with a pH range of 7.2-8.5 to balance amine reactivity and ester stability.

Caption: Reaction pathways of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate.

Applications in Drug Development and Research

(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate is not typically a pharmacologically active compound itself. Instead, it serves as a crucial tool in drug development and biomedical research as a bioconjugation agent. Its primary application is the covalent attachment of the phenylacetyl group to biomolecules containing primary amines, such as proteins, peptides, and antibodies.

This bioconjugation capability is valuable for:

-

Antibody-Drug Conjugates (ADCs): While not containing a drug itself, similar NHS esters are used to link cytotoxic drugs to antibodies, targeting them to cancer cells.

-

Protein Labeling: Attaching the phenylacetyl group can be used for various purposes, including modifying the properties of a protein or as a hapten for immunological studies.

-

Diagnostic Assays: Immobilizing proteins onto surfaces for use in diagnostic kits like ELISAs.

General Experimental Workflow for Protein Labeling

-

Reagent Preparation: Dissolve (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate in an anhydrous organic solvent such as DMF or DMSO to create a stock solution.

-

Protein Preparation: Prepare the protein to be labeled in an amine-free buffer at a pH of 7.2-8.5 (e.g., phosphate-buffered saline, PBS).

-

Conjugation Reaction: Add a calculated molar excess of the reagent stock solution to the protein solution. The reaction is typically carried out at room temperature for 1-2 hours or at 4 °C overnight.

-

Quenching: Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine.

-

Purification: Remove the unreacted labeling reagent and byproducts (NHS) from the labeled protein using size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (to observe the mass shift) or UV-Vis spectroscopy if the label has a chromophore.

Caption: General workflow for protein bioconjugation.

Biological Activity and Signaling Pathways

Current literature does not indicate that (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate itself is a direct modulator of specific signaling pathways. Its primary role in a biological context is as a chemical tool to modify other biologically active molecules.

It is important to distinguish this compound from structurally related (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides, which have been investigated for their potential as anticonvulsant and antinociceptive agents.[6][7] These acetamide derivatives, not the phenylacetate ester described here, have been shown to potentially act on targets such as voltage-gated calcium channels.[6] The ester linkage in (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate makes it a reactive acylating agent, a property not shared by the more stable amide linkage in the bioactive compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. 2,5-Dioxopyrrolidin-1-yl 2-phenylacetate | C12H11NO4 | CID 13339790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. MOLBASE [key.molbase.com]

- 4. PHENYL-ACETIC ACID 2,5-DIOXO-PYRROLIDIN-1-YL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. PubChemLite - 2,5-dioxopyrrolidin-1-yl 2-phenylacetate (C12H11NO4) [pubchemlite.lcsb.uni.lu]

- 6. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure-Synthesis and In Vivo/In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multitargeted Compounds Derived from (2,5-Dioxopyrrolidin-1-yl)(phenyl)-Acetamides as Candidates for Effective Anticonvulsant and Antinociceptive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of N-Succinimidyl 2-phenylacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-Succinimidyl 2-phenylacetate, a crucial reagent in bioconjugation and peptide synthesis. The document details the prevalent synthesis pathway, experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Introduction

N-Succinimidyl 2-phenylacetate is an activated ester of 2-phenylacetic acid. The N-hydroxysuccinimide (NHS) moiety is an excellent leaving group, rendering the carbonyl carbon susceptible to nucleophilic attack by primary and secondary amines. This reactivity makes N-Succinimidyl 2-phenylacetate a valuable tool for covalently attaching the phenylacetyl group to proteins, peptides, and other amine-containing molecules. This process is fundamental in various research and development areas, including the creation of antibody-drug conjugates, the labeling of proteins for diagnostic purposes, and the synthesis of modified peptides.

Synthesis Pathway: Carbodiimide-Mediated Esterification

The most common and well-established method for the synthesis of N-Succinimidyl 2-phenylacetate is the carbodiimide-mediated coupling of 2-phenylacetic acid and N-hydroxysuccinimide. N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent for this transformation.

The reaction proceeds through the activation of the carboxylic acid group of 2-phenylacetic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then subjected to nucleophilic attack by the hydroxyl group of N-hydroxysuccinimide, leading to the formation of the desired N-Succinimidyl 2-phenylacetate and N,N'-dicyclohexylurea (DCU) as a byproduct. The insolubility of DCU in many organic solvents facilitates its removal from the reaction mixture by simple filtration.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of N-Succinimidyl 2-phenylacetate using DCC as the coupling agent.

Materials and Reagents

-

2-Phenylacetic acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Synthesis Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylacetic acid (1.0 eq) and N-hydroxysuccinimide (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice bath and stir the solution for 15-20 minutes to cool it to 0°C.

-

Addition of DCC: While maintaining the temperature at 0°C, add a solution of N,N'-dicyclohexylcarbodiimide (1.0 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.

-

Reaction: After the addition of DCC is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours. Subsequently, remove the ice bath and let the reaction warm to room temperature, stirring overnight (approximately 12-16 hours).

-

Removal of Byproduct: The N,N'-dicyclohexylurea (DCU) byproduct will precipitate out of the solution as a white solid. Remove the DCU by vacuum filtration through a Büchner funnel. Wash the collected solid with a small amount of cold DCM.

-

Work-up: Combine the filtrate and the DCM washings. Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude N-Succinimidyl 2-phenylacetate can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexane until turbidity is observed. Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization. Collect the purified crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

Quantitative Data

The following tables summarize the typical quantitative data for the synthesis of N-Succinimidyl 2-phenylacetate and its characterization.

Table 1: Reagent Quantities and Reaction Conditions

| Parameter | Value | Notes |

| Reactants | ||

| 2-Phenylacetic acid | 1.0 eq | |

| N-Hydroxysuccinimide (NHS) | 1.0 eq | |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 1.0 eq | A slight excess (1.05-1.1 eq) can be used to ensure complete reaction. |

| Solvent | ||

| Anhydrous Dichloromethane (DCM) | 10-20 mL per gram of 2-phenylacetic acid | Solvent should be dry to prevent hydrolysis of the activated ester. |

| Reaction Conditions | ||

| Initial Temperature | 0°C | |

| Final Temperature | Room Temperature | |

| Reaction Time | 12-18 hours | |

| Expected Yield | 70-90% | Yields can vary based on the purity of reagents and reaction scale. |

Table 2: Characterization Data for N-Succinimidyl 2-phenylacetate

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₂H₁₁NO₄ |

| Molecular Weight | 233.22 g/mol |

| Melting Point | Approximately 115-118°C |

| ¹H NMR (CDCl₃, δ ppm) | ~7.3 (m, 5H, Ar-H), 3.8 (s, 2H, CH₂), 2.8 (s, 4H, succinimide-CH₂) |

| ¹³C NMR (CDCl₃, δ ppm) | ~169.0, 168.5, 132.0, 129.5, 128.9, 127.8, 40.5, 25.6 |

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Alternative Synthesis Pathways

While the DCC-mediated coupling is the most common, other methods for the synthesis of NHS esters exist.

Carbodiimides other than DCC

Other carbodiimides, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), can also be used. A key advantage of EDC is that its urea byproduct is water-soluble, simplifying its removal during aqueous work-up procedures.

Iodine/Triphenylphosphine Method

A more recent development involves the use of a combination of iodine (I₂), triphenylphosphine (PPh₃), and a base like triethylamine (Et₃N) to activate the carboxylic acid. This method avoids the use of carbodiimides altogether.

Safety Precautions

-

DCC is a potent skin sensitizer and allergen. Always handle DCC in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

-

Standard laboratory safety procedures should be followed at all times.

Conclusion

The synthesis of N-Succinimidyl 2-phenylacetate via DCC-mediated coupling of 2-phenylacetic acid and N-hydroxysuccinimide is a robust and high-yielding method. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity product. This guide provides the necessary technical details for researchers and professionals to successfully synthesize this important bioconjugation reagent.

An In-depth Technical Guide to the Mechanism of Action of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate, also known as succinimidyl phenylacetate, is a chemical compound for which the specific biological mechanism of action has not been extensively characterized in dedicated studies. However, its chemical structure as an N-hydroxysuccinimide (NHS) ester of phenylacetic acid provides a strong basis for predicting its primary mechanism. This guide posits that the principal mode of action for this compound is the covalent modification of proteins and other biomolecules through the acylation of primary amines. A secondary effect may arise from the biological activity of phenylacetic acid, which is released upon hydrolysis or reaction. This document will provide a detailed exploration of these proposed mechanisms, supported by data on analogous compounds and general principles of biochemical reactivity.

Core Mechanism: Protein Acylation via N-hydroxysuccinimide Ester Reactivity

The defining feature of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate is the N-hydroxysuccinimide ester group. NHS esters are widely utilized in biochemistry as amine-reactive chemical tools for crosslinking, labeling, and modifying proteins, peptides, and other molecules.[1][2][3][4]

The Acylation Reaction

The primary mechanism of action is a nucleophilic acyl substitution reaction. The ester is reactive towards primary amines, such as the ε-amine of lysine residues and the α-amine at the N-terminus of proteins.[2][3] In this reaction, the nitrogen atom of the amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a stable amide bond, covalently attaching the phenylacetyl group to the target molecule, and the release of N-hydroxysuccinimide as a byproduct.

Figure 1: Reaction of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate with a protein.

Consequences of Protein Phenylacetylation

The addition of a phenylacetyl group to a protein can have several significant consequences:

-

Alteration of Charge: The reaction consumes a positively charged primary amine and replaces it with a neutral amide linkage, thereby altering the local and overall charge of the protein.

-

Steric Hindrance: The introduction of the bulky phenylacetyl group can physically block or alter protein-protein interaction sites, substrate binding clefts, or sites for other post-translational modifications.

-

Disruption of Hydrogen Bonding: The native amine group may have been involved in critical hydrogen bonds for maintaining protein structure or function; its replacement with an amide can disrupt these interactions.

Secondary Mechanism: Biological Activity of Phenylacetic Acid

Upon reaction or hydrolysis, (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate will release phenylacetic acid (PAA). PAA is not an inert molecule and has been documented to have a range of biological activities across different kingdoms of life.

-

In Plants: PAA is recognized as a natural auxin, a class of plant hormones that regulate growth and development, particularly root formation.[5][6]

-

In Mammals: PAA is a metabolite of phenethylamine and is known to act as a neuromodulator in the dopaminergic system.[7] It is also used therapeutically to treat hyperammonemia by conjugating with glutamine to facilitate its excretion.[8]

-

Antimicrobial Properties: PAA exhibits antifungal and antibacterial activity.[5][6]

The release of PAA in a biological system could, therefore, lead to secondary effects consistent with these known activities, independent of the initial protein acylation event.

Figure 2: Dual proposed mechanisms of action for the subject compound.

Quantitative Data

As there is no specific quantitative data for the interaction of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate with biological targets, the following table summarizes typical reaction parameters for protein modification using NHS esters, which would be applicable for designing experiments with this compound.

| Parameter | Typical Value/Range | Rationale |

| pH | 7.0 - 8.5 | The primary amine nucleophile must be deprotonated to be reactive. Reaction rate increases with pH, but ester hydrolysis also increases at higher pH. |

| Temperature | 4°C to 25°C | Lower temperatures can be used to slow the reaction and minimize protein degradation, while room temperature allows for faster reaction times. |

| Molar Ratio | 10:1 to 50:1 (Reagent:Protein) | A molar excess of the NHS ester is typically used to drive the reaction to completion. The optimal ratio must be determined empirically. |

| Reaction Time | 30 minutes to 2 hours | Dependent on temperature, pH, and reagent concentration. |

| Buffer | Phosphate, Bicarbonate/Carbonate, HEPES | Buffers should be free of primary amines (e.g., Tris) which would compete with the target protein for reaction with the ester. |

Experimental Protocols

Protocol for General Protein Phenylacetylation

This protocol provides a general method for labeling a purified protein with (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate.

-

Protein Preparation: Dissolve the target protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a final concentration of 1-10 mg/mL.

-

Reagent Preparation: Immediately before use, dissolve (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10-100 mM.

-

Labeling Reaction: Add a calculated molar excess of the dissolved reagent to the protein solution while gently vortexing. For example, for a 20:1 molar ratio, add the appropriate volume of the 10-100 mM stock solution.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C with gentle stirring or rotation.

-

Quenching: Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with and consume any excess NHS ester. Incubate for an additional 15 minutes.

-

Purification: Remove excess reagent and byproducts by dialysis, size-exclusion chromatography (desalting column), or tangential flow filtration against a suitable buffer (e.g., PBS).

-

Analysis: Confirm the modification using techniques such as mass spectrometry (to observe the mass shift corresponding to the addition of a phenylacetyl group), SDS-PAGE (to check for protein integrity), and functional assays (to determine the effect of the modification on protein activity).

Workflow for Target Identification

If the compound is used to probe a complex biological system (e.g., cell lysate), the following workflow can be used to identify which proteins are targeted.

Figure 3: Experimental workflow for identifying protein targets.

Conclusion

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate is most plausibly defined by its chemical reactivity as an amine-reactive acylating agent. Its primary effect in a biological system is expected to be the covalent modification of proteins, leading to altered function. Secondary effects may be mediated by the release of biologically active phenylacetic acid. This compound is best understood not as a traditional drug that binds non-covalently to a specific receptor, but as a chemical probe or tool for modifying proteins. Future research should focus on using this reagent in proteomic studies to identify its specific protein targets in various biological contexts, which will, in turn, elucidate its functional consequences.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-Specific Protein Labeling with N-Hydroxysuccinimide-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. biorxiv.org [biorxiv.org]

- 7. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 8. Phenylacetic acid - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Physicochemical Properties of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate (CAS Number: 23776-85-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound with CAS number 23776-85-4, identified as (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate. This document is intended to be a valuable resource for researchers and professionals involved in drug development and chemical synthesis, offering structured data, detailed experimental methodologies, and relevant biological context.

Chemical Identity and Structure

(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate is a chemical compound that belongs to the class of N-hydroxysuccinimide (NHS) esters. These esters are widely recognized in organic synthesis for their role as activating groups for carboxylic acids, facilitating the formation of amide and ester bonds.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 23776-85-4 | [1] |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate | [1] |

| Synonyms | Phenyl-acetic acid 2,5-dioxo-pyrrolidin-1-yl ester, N-Succinimidyl phenylacetate | [1][2] |

| Molecular Formula | C₁₂H₁₁NO₄ | [1][2] |

| Molecular Weight | 233.22 g/mol | [1][2] |

| Chemical Structure |  | PubChem |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the available quantitative data for (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate. It is important to note that while some properties are computationally predicted, they provide valuable estimations in the absence of experimentally determined values. A closely related precursor, 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic Acid, has a reported experimental melting point of 198.3–199.7 °C, suggesting that the ester derivative would also be a solid at room temperature[3].

Table 2: Physicochemical Data

| Property | Value | Method | Source |

| Physical State | Crystals or viscous yellow oil | Experimental | [2] |

| Melting Point | Not available | - | - |

| Boiling Point | Not available | - | - |

| Solubility | Soluble in organic solvents like THF and ethyl acetate. Washed with 5% NaHCO₃ and dried over anhydrous MgSO₄ or CaCl₂. | Experimental (Qualitative) | [2] |

| XlogP | 0.8 | Predicted | [1][4] |

| Monoisotopic Mass | 233.0688 g/mol | Predicted | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the general experimental protocols relevant to the synthesis and characterization of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate.

Synthesis of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate

A general and widely used method for the preparation of N-hydroxysuccinimide esters involves the coupling of a carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC)[2].

Protocol:

-

To a solution of phenylacetic acid (17 mmol) in tetrahydrofuran (THF) or ethyl acetate (50 ml), add N-hydroxysuccinimide (18 mmol).

-

Cool the stirred solution to 0°C.

-

Add dicyclohexylcarbodiimide (DCC) (18 mmol) to the solution, ensuring the temperature does not exceed 5°C.

-

Continue stirring at 5°C for 30 minutes, and then for 8 hours at room temperature.

-

Filter off the dicyclohexylurea (DCU) precipitate.

-

Evaporate the solvent from the filtrate.

-

Triturate the resulting oil with hexane to remove any excess DCC and then decant the hexane.

-

Dissolve the oil in dichloromethane (30 ml).

-

Keep the solution at a cool temperature (5 - 8°C) for 24 hours to allow for further precipitation of DCU.

-

Filter the solution and wash the organic layer with a 5% sodium bicarbonate solution.

-

Dry the organic layer using anhydrous magnesium sulfate or calcium chloride, filter, and evaporate the solvent to obtain the product.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate are limited, the broader class of succinimide derivatives has been extensively investigated for various pharmacological properties. Research has shown that some succinimide derivatives possess anticonvulsant, anti-inflammatory, antitumor, and antimicrobial activities[5].

A notable study on a series of (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamides, which are structurally related to the compound of interest, demonstrated potent anticonvulsant and antinociceptive properties. The proposed mechanism of action for the lead compound in that study involved the inhibition of calcium currents mediated by Cav1.2 (L-type) channels[3][5]. This suggests a potential area of investigation for (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate.

Potential Signaling Pathway Involvement

Based on the activity of structurally similar compounds, a plausible hypothesis is that (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate could modulate neuronal excitability by interacting with voltage-gated calcium channels. The inhibition of L-type calcium channels can lead to a reduction in calcium influx into neurons, thereby decreasing neurotransmitter release and dampening excessive neuronal firing, which is a hallmark of seizure activity.

Conclusion

(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate is a compound with significant potential in synthetic chemistry, particularly as an activated ester for bioconjugation and other coupling reactions. While specific experimental data on its physicochemical properties are not extensively documented in publicly available literature, this guide provides a solid foundation based on existing knowledge of related compounds and general chemical principles. The potential for this compound and its derivatives to modulate neuronal signaling pathways, as suggested by studies on structurally similar molecules, warrants further investigation and opens up avenues for its application in drug discovery and development. This technical guide serves as a starting point for researchers, providing the necessary information to handle, synthesize, and potentially explore the biological activities of this versatile chemical entity.

References

- 1. 2,5-Dioxopyrrolidin-1-yl 2-phenylacetate | C12H11NO4 | CID 13339790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PHENYL-ACETIC ACID 2,5-DIOXO-PYRROLIDIN-1-YL ESTER synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. PubChemLite - 2,5-dioxopyrrolidin-1-yl 2-phenylacetate (C12H11NO4) [pubchemlite.lcsb.uni.lu]

- 5. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure-Synthesis and In Vivo/In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Lack of Publicly Available Data on the Solubility of (2,5-Dioxopyrrolidin-1-yl) 2-Phenylacetate in Organic Solvents

An in-depth review of available scientific literature and chemical databases did not yield specific quantitative data on the solubility of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate in various organic solvents. This technical guide, therefore, outlines a comprehensive experimental protocol for determining the solubility of this compound, addressing the needs of researchers, scientists, and drug development professionals.

(2,5-Dioxopyrrolidin-1-yl) 2-phenylacetate, also known as N-succinimidyl 2-phenylacetate, is an N-hydroxysuccinimide (NHS) ester.[1][2] These compounds are widely utilized as amine-reactive crosslinkers in bioconjugation, such as protein labeling and peptide synthesis.[2][3] While general information on the properties and applications of NHS esters is available, specific solubility data for this particular derivative in common organic solvents remains largely unreported in public sources.

Given the absence of quantitative data, this document provides a detailed methodology for researchers to determine the solubility of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate in their laboratories.

Experimental Protocol: Determination of Solubility

The following protocol describes the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.[4][5]

Objective: To determine the saturation solubility of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate in a selection of organic solvents at a controlled temperature.

Materials:

-

(2,5-Dioxopyrrolidin-1-yl) 2-phenylacetate (high purity)

-

Selected organic solvents (e.g., acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), ethyl acetate, dichloromethane) of analytical grade

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC) to determine the concentration of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the experimental samples.

-

-

Data Analysis:

-

Calculate the solubility of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate in each solvent, typically expressed in mg/mL or mol/L.

-

Data Presentation

While specific data could not be retrieved, the results from the proposed experimental protocol should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data for (2,5-Dioxopyrrolidin-1-yl) 2-Phenylacetate at 25 °C

| Organic Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Acetonitrile | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide (DMSO) | Experimental Value | Calculated Value |

| N,N-Dimethylformamide (DMF) | Experimental Value | Calculated Value |

| Tetrahydrofuran (THF) | Experimental Value | Calculated Value |

| Ethyl Acetate | Experimental Value | Calculated Value |

| Dichloromethane | Experimental Value | Calculated Value |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

References

- 1. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. fima-docencia.ub.edu:8080 [fima-docencia.ub.edu:8080]

An In-depth Technical Guide to the Stability and Storage of N-Succinimidyl 2-phenylacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for N-Succinimidyl 2-phenylacetate, a critical reagent in bioconjugation and drug development. Understanding the factors that influence its stability is paramount for ensuring reproducible and effective conjugation outcomes. This document outlines the primary degradation pathway, recommended handling and storage protocols, and methods for assessing the reagent's activity.

Introduction to N-Succinimidyl 2-phenylacetate

N-Succinimidyl 2-phenylacetate is an amine-reactive chemical crosslinker. It belongs to the class of N-hydroxysuccinimide (NHS) esters, which are widely used to covalently attach molecules to proteins, peptides, and other biomolecules containing primary amines. The reaction proceeds via nucleophilic acyl substitution, where a primary amine attacks the carbonyl group of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct. This chemistry is favored for its rapid reaction rates under mild, aqueous conditions (pH 7.2-8.5).

Chemical Stability and Degradation Pathways

The primary factor affecting the stability of N-Succinimidyl 2-phenylacetate, like other NHS esters, is its susceptibility to hydrolysis. This degradation pathway competes with the desired aminolysis reaction and is a critical consideration in experimental design and reagent handling.

Hydrolysis: The Main Degradation Pathway

In the presence of water, the ester bond of N-Succinimidyl 2-phenylacetate is cleaved, yielding 2-phenylacetic acid and N-hydroxysuccinimide. This reaction is irreversible and renders the compound inactive for amine conjugation. The rate of hydrolysis is significantly influenced by pH, with faster degradation occurring under basic conditions.

Caption: Hydrolysis of N-Succinimidyl 2-phenylacetate.

Recommended Storage and Handling Conditions

Proper storage and handling are crucial to maintain the reactivity of N-Succinimidyl 2-phenylacetate. The primary goal is to minimize exposure to moisture.

Solid Form

-

Temperature: Store the solid reagent at -20°C for long-term stability.

-

Environment: Keep the container tightly sealed in a dry environment. A desiccator is highly recommended.

-

Handling: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder. After use, it is advisable to purge the container with an inert gas like nitrogen or argon before resealing.

In Solution

-

Solvents: For immediate use, N-Succinimidyl 2-phenylacetate can be dissolved in anhydrous (water-free) organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Stability in Solution: Solutions of NHS esters are significantly less stable than the solid form. It is strongly recommended to prepare solutions immediately before use. If storage is unavoidable, store aliquots in a tightly sealed container at -20°C.

-

Aqueous Solutions: Avoid preparing aqueous stock solutions, as hydrolysis will occur rapidly. The reagent should be added to the aqueous reaction buffer containing the amine-functionalized molecule at the final step.

Quantitative Stability Data of Analogous NHS Esters

The following table summarizes the hydrolysis half-lives of various NHS esters at different pH values and temperatures. This data illustrates the significant impact of pH on stability.

| NHS Ester Type | pH | Temperature (°C) | Half-life |

| General NHS Esters | 7.0 | 0 | 4 - 5 hours |

| General NHS Esters | 8.6 | 4 | 10 minutes |

| Dithiobis(succinimidyl propionate) (DSP) in buffer | 8.5 | Room Temperature | ~8 minutes (for >50% hydrolysis) |

Note: The data presented is for analogous compounds and should be used as a general guide. Specific stability testing for N-Succinimidyl 2-phenylacetate under experimental conditions is recommended.

The following table shows a comparison of hydrolysis half-lives for various PEG-NHS esters at pH 8 and 25°C, demonstrating the influence of the linker structure on stability.

| PEG NHS Ester Linkage | Symbol | Half-life (minutes) |

| Succinimidyl Valerate | SVA | 33.6 |

| Succinimidyl Butanoate | SBA | 23.3 |

| Succinimidyl Carbonate | SC | 20.4 |

| Succinimidyl Glutarate | SG | 17.6 |

| Succinimidyl Propionate | SPA | 16.5 |

| Succinimidyl Succinate | SS | 9.8 |

| mPEG2-NHS | - | 4.9 |

| Succinimidyl Succinamide | SSA | 3.2 |

| Succinimidyl Carboxymethylated | SCM | 0.75 |

This data highlights that the chemical environment of the ester bond can significantly affect its stability.

Experimental Protocols for Stability Assessment

The stability and reactivity of N-Succinimidyl 2-phenylacetate can be assessed by monitoring its hydrolysis. A common method involves spectrophotometrically measuring the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm.

Protocol: Determination of NHS Ester Reactivity by Hydrolysis

This protocol provides a method to assess the activity of an NHS ester reagent by measuring the increase in absorbance at 260 nm upon complete hydrolysis.

Materials:

-

N-Succinimidyl 2-phenylacetate

-

Anhydrous DMSO or DMF (if the ester is not water-soluble)

-

Phosphate buffer (or other non-amine containing buffer), pH 7-8

-

0.5-1.0 N NaOH

-

UV-Vis Spectrophotometer and cuvettes

Procedure:

-

Prepare Reagent Solution:

-

Weigh 1-2 mg of N-Succinimidyl 2-phenylacetate into a tube.

-

If soluble, dissolve the reagent in 2 ml of buffer.

-

If not directly water-soluble, first dissolve in a small volume (e.g., 250 µL) of anhydrous DMSO or DMF, and then add 2 ml of buffer.

-

-

Prepare Control:

-

Prepare a control tube containing the same buffer and organic solvent (if used) without the NHS ester.

-

-

Initial Absorbance Measurement:

-

Set the spectrophotometer to 260 nm.

-

Zero the instrument with the control solution.

-

Measure the absorbance of the reagent solution. If the absorbance is greater than 1.0, dilute the solution with buffer until it is within the linear range of the spectrophotometer and record the value.

-

-

Induce Complete Hydrolysis:

-

To 1 ml of the reagent solution (for which the absorbance was just measured), add 100 µL of 0.5-1.0 N NaOH.

-

Vortex the tube for 30 seconds to mix thoroughly.

-

-

Final Absorbance Measurement:

-

Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm. A significant increase in absorbance indicates that the NHS ester was active and has been hydrolyzed.

-

Caption: Workflow for assessing NHS ester reactivity.

Conclusion

The stability of N-Succinimidyl 2-phenylacetate is primarily dictated by its susceptibility to hydrolysis. To ensure its efficacy as a labeling reagent, it is imperative to store it under anhydrous conditions at low temperatures and to handle it in a manner that minimizes exposure to moisture. For applications requiring the highest degree of reproducibility, it is recommended to use freshly opened reagent or to perform a reactivity assay on stored material prior to use. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this important bioconjugation reagent.

(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and a representative synthesis protocol for (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate, an activated ester commonly utilized in bioconjugation and peptide synthesis.

Compound Data

The key quantitative data for (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate are summarized below.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₄ | [1][2][3] |

| Molecular Weight | 233.22 g/mol | [1][2] |

| Monoisotopic Mass | 233.06880783 Da | [2][3] |

| CAS Number | 23776-85-4 | [1][2] |

Synthesis Protocol: N-hydroxysuccinimide Esterification

This section details a standard laboratory procedure for the synthesis of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate from 2-phenylacetic acid and N-hydroxysuccinimide (NHS) using dicyclohexylcarbodiimide (DCC) as a coupling agent. This method is widely employed for the preparation of activated NHS-esters.[4]

2.1. Materials and Reagents

-

2-Phenylacetic acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Ethyl acetate (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hexanes

-

Magnesium sulfate (anhydrous)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

-

Magnetic stirrer and stir bars

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

2.2. Experimental Procedure

-

Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylacetic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous ethyl acetate (approximately 50 mL).

-

Cooling: Place the flask in an ice bath and stir the solution under an inert atmosphere (argon or nitrogen) for 15 minutes to cool it to 0°C.

-

Addition of Coupling Agent: In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous dichloromethane (approx. 10 mL). Add this solution dropwise to the cooled reaction mixture over 15-20 minutes using a dropping funnel.

-

Reaction: Upon addition of DCC, a white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the reaction to stir at 0°C for one hour, and then let it warm to room temperature and continue stirring overnight (approximately 16-18 hours).

-

Work-up and Purification:

-

Filter off the dicyclohexylurea precipitate using a Büchner funnel and wash the solid with a small amount of cold ethyl acetate.

-

Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Recrystallization: Recrystallize the resulting crude solid from an ethyl acetate/hexanes solvent system to yield pure (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate as a white crystalline solid.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the synthesis and the general reaction pathway.

Caption: Experimental workflow for the synthesis of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate.

Caption: General reaction scheme for DCC-mediated esterification.

References

- 1. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. US5734064A - Process for the preparation of carboxylic acid succinimidyl esters - Google Patents [patents.google.com]

- 4. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]

literature review of N-Succinimidyl 2-phenylacetate applications

An In-depth Technical Guide to the Applications of N-Succinimidyl 2-phenylacetate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Succinimidyl 2-phenylacetate belongs to the class of N-hydroxysuccinimide (NHS) esters, which are pivotal reagents in bioconjugation and chemical biology. These compounds are highly valued for their ability to efficiently and selectively react with primary amino groups in biomolecules, such as the lysine residues and N-termini of proteins, to form stable amide bonds. This technical guide provides a comprehensive overview of the synthesis, reaction mechanisms, and diverse applications of N-succinimidyl esters of phenylacetic acid and its derivatives. While specific literature on N-Succinimidyl 2-phenylacetate is limited, this document extrapolates from the extensive knowledge of other NHS esters to present detailed experimental protocols, quantitative data, and workflow visualizations. The guide is intended to be a valuable resource for researchers in drug development, proteomics, and materials science, enabling them to effectively utilize this class of reagents in their work.

Introduction

N-Succinimidyl esters are among the most common amine-reactive functional groups used in bioconjugation.[1][2][3] The phenylacetate moiety, in particular, offers a hydrophobic spacer arm that can be advantageous in certain applications, potentially influencing the solubility and interaction of the resulting conjugate. Phenylacetic acid itself is a naturally occurring compound found in fruits and honey and serves as a precursor in the synthesis of various pharmaceuticals, including penicillin G.[4][5] Its derivatives, especially those with substitutions on the phenyl ring, are of significant interest in medicinal chemistry for developing kinase inhibitors and other bioactive molecules.[6] The N-succinimidyl ester of phenylacetic acid and its analogs, such as p-nitrophenylacetic acid N-hydroxysuccinimide ester, are versatile linkers for attaching biomolecules to surfaces, developing prodrugs, and creating diagnostic assays.[7]

Synthesis of N-Succinimidyl Esters

The synthesis of N-succinimidyl esters, including those of phenylacetic acid, generally involves the activation of the corresponding carboxylic acid. A common method is the reaction of the carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, such as a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[8] An alternative method involves the use of triphenylphosphine and iodine.[9]

A general procedure for the synthesis of N-succinimidyl esters of carboxylic acids is also patented, involving the reaction of N-hydroxysuccinimide with a carboxylic acid and a halophosphoric acid ester in the presence of a base.[10]

General Synthesis Workflow

Caption: General workflow for the synthesis of N-Succinimidyl 2-phenylacetate.

Reaction Mechanism and Kinetics

N-Succinimidyl esters react with primary amines via nucleophilic acyl substitution. The amino group acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and release N-hydroxysuccinimide as a byproduct.

Reaction with Primary Amines

Caption: Reaction mechanism of an N-Succinimidyl ester with a primary amine.

Factors Affecting Reactivity

The efficiency of the labeling reaction is influenced by several factors:

-

pH: The reaction is highly pH-dependent. The amino group must be in its unprotonated, nucleophilic state. Therefore, the reaction is typically carried out at a pH between 7 and 9. At lower pH, the amine is protonated and non-reactive, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[1][3]

-

Concentration: Higher concentrations of both the protein and the NHS ester lead to a higher labeling efficiency.[1]

-

Solvent: While the bioconjugation reaction is typically performed in an aqueous buffer, the NHS ester is often first dissolved in a water-miscible organic solvent like DMSO or DMF due to its limited aqueous solubility.[1]

-

Temperature and Time: The reaction is usually carried out at room temperature for 1-4 hours or overnight at 4°C.[1]

Hydrolysis

The primary competing reaction is the hydrolysis of the NHS ester, which yields the corresponding carboxylic acid and NHS. The rate of hydrolysis increases with pH.[1][3]

Experimental Protocols

The following are generalized protocols for the labeling of proteins with N-succinimidyl esters. Optimization is often necessary for specific proteins and applications.

Protein Preparation

-

Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL.

-

The buffer should be free of primary amines (e.g., Tris or glycine). Phosphate-buffered saline (PBS) or bicarbonate buffer at pH 7.2-8.5 are commonly used.[1]

-

If the protein solution contains amine-containing stabilizers (e.g., BSA), they must be removed by dialysis or desalting.

NHS Ester Solution Preparation

-

Allow the vial of the N-succinimidyl ester to equilibrate to room temperature before opening to prevent moisture condensation.[1][3]

-

Prepare a stock solution of the NHS ester (e.g., 10 mg/mL) in an anhydrous, water-miscible organic solvent such as DMSO or DMF.[1] This solution should be prepared fresh.

Labeling Reaction

-

Add the calculated amount of the NHS ester stock solution to the protein solution while gently vortexing. The molar ratio of NHS ester to protein typically ranges from 5:1 to 20:1.

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight, protected from light if the label is fluorescent.[1]

Purification of the Labeled Protein

-

Remove the unreacted NHS ester and the NHS byproduct by gel filtration (e.g., Sephadex G-25), dialysis, or spin desalting columns.[1]

-

Collect the protein-containing fractions.

Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of label molecules per protein molecule, can be determined spectrophotometrically if the label has a distinct absorbance spectrum.

Experimental Workflow for Protein Labeling

Caption: A typical experimental workflow for labeling proteins with N-Succinimidyl esters.

Applications

N-succinimidyl esters of phenylacetic acid and its derivatives have a wide range of potential applications in research and drug development.

Bioconjugation and Protein Labeling

The primary application is the covalent attachment of various moieties to proteins. This includes:

-

Fluorescent Labeling: Attaching fluorescent dyes for use in immunoassays, microscopy, and flow cytometry.

-

Biotinylation: Introducing biotin for affinity purification or detection using streptavidin-based systems.

-

PEGylation: Conjugating polyethylene glycol (PEG) to proteins to increase their solubility, stability, and circulation half-life.

-

Immobilization: Attaching proteins to solid supports, such as beads or microarrays, for various analytical and preparative purposes.

Drug Delivery

These reagents can be used as linkers to conjugate drugs to carrier molecules, such as antibodies or polymers, to create targeted drug delivery systems. The phenylacetate linker can influence the pharmacokinetic properties of the resulting conjugate.

Proteomics and Chemical Biology

In proteomics, N-succinimidyl esters can be used to introduce affinity tags or isotopic labels for protein identification and quantification. They are also valuable tools for probing protein structure and function by modifying specific lysine residues.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for N-Succinimidyl 2-phenylacetate, the following tables provide general parameters and typical values for reactions involving NHS esters, which can serve as a starting point for experimental design.

Table 1: Typical Reaction Conditions for Protein Labeling with NHS Esters

| Parameter | Typical Value/Range | Reference |

| pH | 7.2 - 8.5 | [1] |

| Buffer | Phosphate, Bicarbonate | [1] |

| Protein Concentration | 1 - 10 mg/mL | [1] |

| NHS Ester:Protein Molar Ratio | 5:1 to 20:1 | |

| Reaction Temperature | Room Temperature or 4°C | [1] |

| Reaction Time | 1 - 4 hours (RT) or overnight (4°C) | [1] |

| Solvent for NHS Ester Stock | DMSO or DMF | [1] |

Table 2: Hydrolysis Half-life of NHS Esters in Aqueous Solution

| pH | Approximate Half-life | Reference |

| 7.0 | 4 - 5 hours | [8] |

| 8.0 | 1 hour | [8] |

| 8.6 | 10 minutes | [8] |

| 9.0 | Minutes | [1][3] |

Conclusion

N-Succinimidyl 2-phenylacetate and its analogs are valuable chemical tools for the modification of proteins and other biomolecules. Their ability to form stable amide bonds with primary amines under mild conditions makes them suitable for a wide array of applications in bioconjugation, drug delivery, and proteomics. While specific data for N-Succinimidyl 2-phenylacetate is scarce, the extensive knowledge base for the broader class of N-hydroxysuccinimide esters provides a solid foundation for its effective use. The protocols and data presented in this guide are intended to empower researchers to design and execute experiments with this versatile class of reagents, paving the way for new discoveries and therapeutic innovations.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 5. Phenylacetic Acid: Properties, Synthesis, and Industrial Uses [eureka.patsnap.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]

- 10. US5734064A - Process for the preparation of carboxylic acid succinimidyl esters - Google Patents [patents.google.com]

A Technical Guide to the Theoretical Properties and Applications of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate, also known as N-succinimidyl 2-phenylacetate, is a reactive chemical compound of significant interest in biomedical research and drug development. This technical guide provides a comprehensive overview of its theoretical properties, synthesis, and primary application as a bioconjugation agent. Detailed experimental protocols, data summaries, and visual diagrams of its utilization workflow and the metabolic fate of the phenylacetyl moiety are presented to facilitate its practical application in the laboratory.

Core Theoretical Properties

(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate is an active ester that combines the reactivity of N-hydroxysuccinimide (NHS) with the structural motif of phenylacetic acid. The NHS ester group is highly susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of stable amide bonds. This property is the cornerstone of its utility in bioconjugation.

Physicochemical Data

The key computed and experimental properties of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate are summarized in the table below. These properties are essential for understanding its behavior in different solvent systems and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₄ | PubChem[1] |

| Molecular Weight | 233.22 g/mol | PubChem[1] |

| Exact Mass | 233.06880783 Da | PubChem[1] |

| XLogP3-AA (Predicted) | 0.8 | PubChem[1] |

| Polar Surface Area | 63.7 Ų | PubChem[1] |

| CAS Number | 23776-85-4 | PubChem[1] |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate | PubChem[1] |

| Synonyms | N-succinimidyl 2-phenylacetate, Phenylacetic acid NHS ester | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate is typically achieved through the activation of phenylacetic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).

General Synthesis Protocol

This protocol outlines the general steps for the synthesis of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate.

Materials:

-

Phenylacetic acid

-

N-Hydroxysuccinimide (HOSu)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Tetrahydrofuran (THF) or Ethyl Acetate (anhydrous)

-

Dichloromethane (anhydrous)

-

Hexane

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂)

Procedure:

-

In a clean, dry round-bottom flask, dissolve phenylacetic acid (1 equivalent) and N-hydroxysuccinimide (1.05 equivalents) in anhydrous THF or ethyl acetate under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the stirred solution to 0°C in an ice bath.

-

Slowly add a solution of DCC (1.05 equivalents) in the same anhydrous solvent to the reaction mixture, ensuring the temperature does not exceed 5°C.

-

Continue stirring the reaction mixture at 0-5°C for 30 minutes.

-

Remove the ice bath and allow the reaction to proceed at room temperature for 8 hours. A white precipitate of N,N'-dicyclohexylurea (DCU) will form.

-

Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain a crude product, which may be an oil or a semi-solid.

-

Triturate the crude product with hexane to remove any unreacted DCC. Decant the hexane.

-

Dissolve the resulting oil or solid in dichloromethane.

-

Keep the solution at a cool temperature (5-8°C) for 24 hours to allow for further precipitation of DCU.

-

Filter off the re-precipitated DCU.

-

Wash the organic solution with a 5% sodium bicarbonate solution to remove unreacted phenylacetic acid.

-

Dry the organic layer over anhydrous magnesium sulfate or calcium chloride, filter, and evaporate the solvent to yield the final product, which may be crystalline or a viscous yellow oil.[2]

Applications in Bioconjugation

The primary utility of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate is in bioconjugation, where it serves as a reagent to introduce a phenylacetyl group onto biological molecules, most commonly proteins.

Mechanism of Action in Bioconjugation

The NHS ester of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate is a highly efficient acylating agent for primary amines, such as the ε-amino group of lysine residues in proteins. The reaction proceeds via a nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. This reaction is typically carried out in an aqueous buffer at a slightly alkaline pH (7.5-8.5) to ensure the deprotonation of the amine nucleophile.

Experimental Workflow for Protein Labeling

The following diagram illustrates a typical experimental workflow for labeling a protein with (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate.

References

Methodological & Application

protocol for protein labeling with (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate

An in-depth guide to the principles, applications, and methodologies for the covalent modification of proteins using (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate. This document is intended for researchers, scientists, and professionals in the field of drug development and protein engineering.

Introduction

Protein labeling is a fundamental technique in biochemical research and drug development, enabling the study of protein function, localization, and interactions. Covalent modification of proteins with specific chemical entities can confer new functionalities, facilitate detection, or aid in therapeutic applications. (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate, also known as N-succinimidyl phenylacetate or NHS-phenylacetate, is an amine-reactive chemical crosslinker. It utilizes N-hydroxysuccinimide (NHS) ester chemistry to covalently attach a phenylacetyl group to proteins.

The NHS ester functional group reacts efficiently with primary amines (-NH2), which are predominantly found at the N-terminus of polypeptide chains and on the side chain of lysine (Lys, K) residues.[1] Under appropriate pH conditions (typically pH 7-9), the NHS ester reacts with a nucleophilic primary amine to form a stable, covalent amide bond, releasing N-hydroxysuccinimide as a byproduct.[1][2] The phenylacetyl moiety introduced onto the protein can serve as a small, hydrophobic tag. This modification can be used to study protein-protein interactions, investigate the effects of small molecule acylation on protein function, or serve as a unique structural probe. In a biological context, phenylacetate itself is metabolized, and its conjugation to proteins may influence metabolic pathways or cellular signaling.[3][4][5]

Applications

The covalent attachment of a phenylacetyl group to proteins can be leveraged for several applications:

-

Probing Protein Structure and Function: The introduction of a small, hydrophobic phenylacetyl group can be used to probe active sites or allosteric sites of enzymes, or to investigate the role of specific lysine residues in protein function.

-

Studying Post-Translational Modifications: Phenylacetylation is analogous to other naturally occurring acylations, such as acetylation and succinylation, which are critical post-translational modifications (PTMs) that regulate protein activity, stability, and localization.[6][7][8][9] Using NHS-phenylacetate allows for the site-specific or non-specific introduction of a similar modification to study its functional consequences.

-

Drug Development and Delivery: Modifying therapeutic proteins with small molecules can alter their pharmacokinetic properties. While not as common as PEGylation, the addition of small hydrophobic groups could influence protein stability or membrane interactions.[10]

-

Biophysical Characterization: The phenylacetyl group can serve as a spectroscopic probe, for example, in nuclear magnetic resonance (NMR) studies, to report on the local environment of the labeled site.

Experimental Workflow Overview

The general workflow for labeling a protein with (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate involves several key steps: preparation of the protein and reagent, the conjugation reaction, and finally, the purification and characterization of the labeled protein.

Caption: A generalized workflow for protein labeling.

This protocol provides a general method for labeling a target protein with (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate. The optimal conditions, particularly the molar ratio of the labeling reagent to the protein, may need to be determined empirically for each specific protein.

Materials and Reagents

-

Target protein

-

(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate (NHS-phenylacetate)

-

Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0. Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the labeling reaction.[2][11]

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.

-

Purification column (e.g., Sephadex G-25 size-exclusion column) or dialysis cassettes.

-

Spectrophotometer

-

SDS-PAGE materials

-

Mass spectrometer (optional, for detailed characterization)

Experimental Procedure

Step 1: Protein Preparation

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

If the protein solution contains any primary amines (e.g., from a Tris buffer), it must be exchanged into an amine-free buffer. This can be achieved by dialysis against the Reaction Buffer or by using a desalting column.

Step 2: Reagent Preparation

N-hydroxysuccinimide esters are moisture-sensitive and can hydrolyze in aqueous solutions.[1][2] Therefore, the reagent solution should be prepared immediately before use.

-

Allow the vial of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate to equilibrate to room temperature before opening to prevent moisture condensation.[2]

-

Prepare a 10 mM stock solution of the NHS-phenylacetate in anhydrous DMSO or DMF.[12]

Step 3: Conjugation Reaction

The efficiency of the labeling reaction is dependent on the concentration of the protein, the pH of the reaction, and the molar excess of the NHS-phenylacetate. A 10- to 50-fold molar excess of the reagent over the protein is a common starting point.

-

Slowly add the calculated volume of the 10 mM NHS-phenylacetate stock solution to the stirred protein solution. The volume of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.[2]

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[2] Longer incubation times can be explored but may increase the risk of protein aggregation or degradation.

Step 4: Quenching the Reaction (Optional)

To stop the labeling reaction, a quenching buffer containing primary amines can be added. This will react with any remaining NHS-phenylacetate.

-

Add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl, pH 8.0 to 1 mL of the reaction mixture).

-

Incubate for an additional 10-15 minutes at room temperature.[12]

Step 5: Purification of the Labeled Protein

It is crucial to remove the unreacted NHS-phenylacetate and the N-hydroxysuccinimide byproduct from the labeled protein.

-

Size-Exclusion Chromatography: Pass the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS). The labeled protein will elute in the void volume, while the smaller, unreacted components will be retained and elute later.[11]

-

Dialysis: Alternatively, dialyze the reaction mixture against a large volume of the desired storage buffer. Multiple buffer changes are recommended to ensure complete removal of the small molecules.

Step 6: Characterization of the Labeled Protein

Several methods can be used to confirm the successful labeling of the protein.

-

SDS-PAGE Analysis: Compare the labeled protein to the unlabeled protein on an SDS-PAGE gel. While the addition of a small phenylacetyl group is unlikely to cause a significant shift in the protein's migration, this analysis is useful for assessing the purity and integrity of the protein after the labeling procedure.

-

Mass Spectrometry: This is the most accurate method to determine the degree of labeling. By comparing the mass of the labeled protein to the unlabeled protein, the number of phenylacetyl groups attached per protein molecule can be calculated.

-

Spectrophotometry (for proteins with known extinction coefficients): Although the phenylacetyl group has some UV absorbance, its contribution is often minor compared to that of the protein. The primary use of spectrophotometry here is to determine the concentration of the purified, labeled protein.

Quantitative Data Summary

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Reaction pH | 7.2 - 8.5 | NHS esters react with unprotonated primary amines.[12] |

| Molar Excess of Reagent | 10x - 50x | This should be optimized for the specific protein. |

| Reaction Temperature | 4°C - 25°C (Room Temp) | Lower temperatures can reduce non-specific reactions. |

| Reaction Time | 30 - 120 minutes | Longer times may not significantly increase labeling.[2] |

| Quenching Agent | 50-100 mM Tris or Glycine | Optional step to terminate the reaction.[12] |

Reaction Mechanism